

3-Hydroxyquinoline chemical structure and properties

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Compound of Interest

Compound Name: 3-Hydroxyquinoline

Cat. No.: B051751

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3-Hydroxyquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of **3-hydroxyquinoline**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise, quantitative data and detailed experimental protocols.

Chemical Structure and Identification

3-Hydroxyquinoline, also known as quinolin-3-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline backbone with a hydroxyl group substituted at the 3-position.

Table 1: Chemical Identifiers for **3-Hydroxyquinoline**

Identifier	Value
IUPAC Name	quinolin-3-ol
Synonyms	3-Quinolinol, Quinolin-3-ol
CAS Number	580-18-7 [1] [2] [3] [4]
Molecular Formula	C ₉ H ₇ NO [1] [2] [3] [4]
Molecular Weight	145.16 g/mol [1] [2] [3] [4]
InChI Key	IQQDNMHUOLMLNJ-UHFFFAOYSA-N
SMILES	Oc1cc2cccc2nc1

Physicochemical Properties

The physicochemical properties of **3-hydroxyquinoline** are crucial for its application in various chemical and biological studies.

Table 2: Physicochemical Properties of **3-Hydroxyquinoline**

Property	Value
Melting Point	198-202 °C
Boiling Point	~264.27 °C (rough estimate)
Solubility	Slightly soluble in DMSO and Methanol. Water solubility: 587.9 mg/L at 20 °C.
pKa	4.28 (at 20 °C)
Appearance	Beige crystalline powder

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of **3-hydroxyquinoline**.

Table 3: Spectral Data for **3-Hydroxyquinoline**

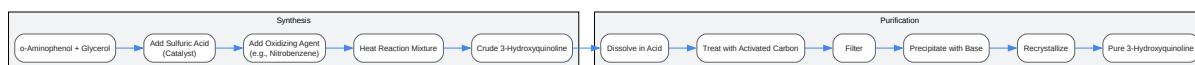
Technique	Data
¹ H NMR	Data for derivatives suggest aromatic protons in the range of 7.0-8.5 ppm. Specific data for the parent compound is not fully detailed in the provided results.
¹³ C NMR	Aromatic carbons typically appear in the range of 110-150 ppm. Specific peak assignments for 3-hydroxyquinoline require further analysis of available spectral data.
FTIR (KBr, cm ⁻¹)	The spectrum would be expected to show characteristic peaks for O-H stretching (broad band around 3300-3500 cm ⁻¹), C-H aromatic stretching (~3000-3100 cm ⁻¹), C=C and C=N aromatic ring stretching (1400-1600 cm ⁻¹), and C-O stretching (~1200-1300 cm ⁻¹).
UV-Vis (λ_{max})	The UV-Vis spectrum of hydroxyquinolines in methanol typically shows absorption bands around 250 nm and 310 nm.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 145. Fragmentation would likely involve the loss of CO (m/z = 117) and HCN (m/z = 118).

Experimental Protocols

Synthesis of 3-Hydroxyquinoline

A reliable method for the synthesis of **3-hydroxyquinoline** is adapted from Organic Syntheses. This procedure involves the reaction of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent (Skraup synthesis), followed by purification.

Experimental Workflow for the Synthesis of **3-Hydroxyquinoline**

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Caption: Synthesis and purification workflow for **3-hydroxyquinoline**.

Methodology:

- **Reaction Setup:** In a fume hood, combine o-aminophenol and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- **Acid Addition:** Slowly and carefully add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
- **Oxidizing Agent:** Add the oxidizing agent (e.g., nitrobenzene or arsenic acid) portion-wise to control the reaction temperature.
- **Heating:** Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the mixture and pour it onto ice. Neutralize the excess acid with a base (e.g., sodium carbonate) until the solution is slightly alkaline.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:**
 - Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Dissolve the crude product in dilute acid and treat with activated carbon to decolorize.
 - Filter the solution and precipitate the product by adding a base.
 - Collect the solid by filtration and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure **3-hydroxyquinoline**.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **3-hydroxyquinoline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet method to identify the characteristic functional groups.
- Mass Spectrometry (MS): Mass spectral data is acquired to confirm the molecular weight and fragmentation pattern.
- Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.

Biological Activities and Signaling Pathways

Hydroxyquinoline derivatives have been investigated for a range of biological activities. While specific data for **3-hydroxyquinoline** is less abundant than for its 8-hydroxy isomer, the quinoline scaffold is known to interact with various biological targets.

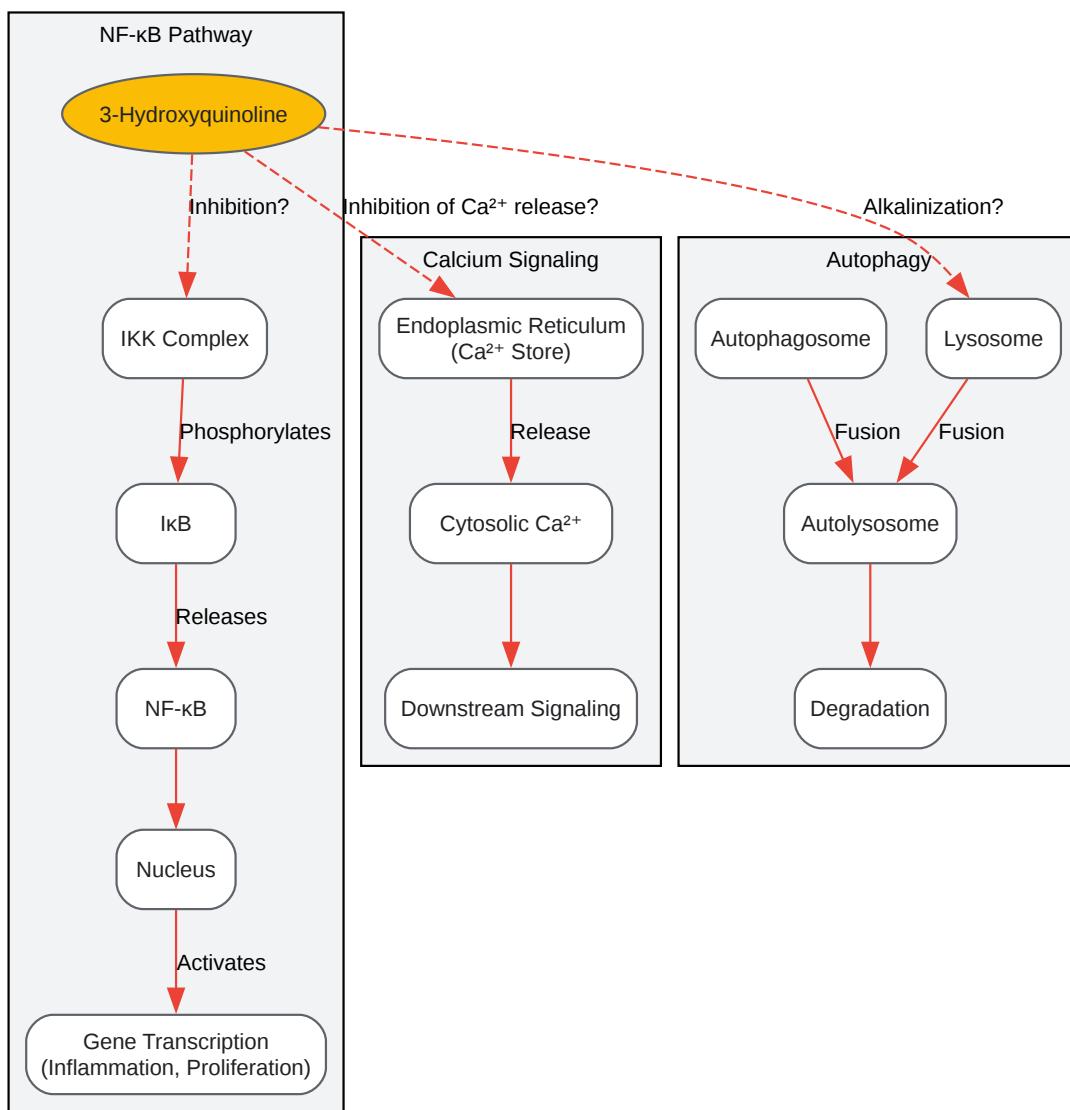
Enzyme Inhibition

Derivatives of **3-hydroxyquinoline** have shown inhibitory activity against several enzymes. For example, certain substituted 3-hydroxyquinolin-2(1H)-ones are known inhibitors of influenza A endonuclease. This suggests that the **3-hydroxyquinoline** core can serve as a scaffold for the design of novel enzyme inhibitors.

Potential Involvement in Signaling Pathways

Based on the known activities of other hydroxyquinoline derivatives, **3-hydroxyquinoline** may potentially modulate several key cellular signaling pathways.

Potential Signaling Pathways Modulated by **3-Hydroxyquinoline**

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Caption: Potential cellular signaling pathways modulated by **3-hydroxyquinoline**.

- **NF-κB Signaling:** Some studies on hydroxychloroquine suggest an inhibitory effect on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. **3-Hydroxyquinoline** might interfere with the IKK complex, preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
- **Calcium Signaling:** Hydroxychloroquine has been shown to inhibit calcium signals in T-cells by affecting intracellular calcium stores. It is plausible that **3-hydroxyquinoline** could have similar effects, disrupting cellular processes that are dependent on calcium signaling.

- Autophagy and Lysosomal Function: A well-documented effect of hydroxychloroquine is the inhibition of autophagy through the alkalinization of lysosomes. This prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and inhibition of cellular degradation pathways. **3-Hydroxyquinoline** may share this mechanism of action.

Conclusion

3-Hydroxyquinoline is a versatile heterocyclic compound with a rich chemistry and potential for biological applications. This guide provides a foundational understanding of its properties and synthesis, laying the groundwork for further research and development. The exploration of its specific interactions with biological targets and signaling pathways remains a promising area for future investigation, particularly in the context of drug discovery.

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